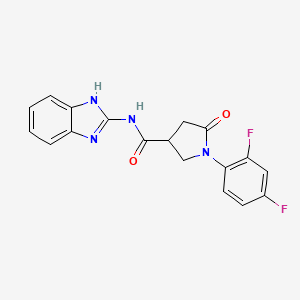![molecular formula C20H23N3O3 B7551477 N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide, also known as MMB or MMB-2201, is a synthetic cannabinoid compound that belongs to the family of indole-derived cannabinoids. It is a potent agonist of the cannabinoid receptors CB1 and CB2, and its chemical structure is similar to that of the well-known synthetic cannabinoid JWH-018. MMB-2201 has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. The endocannabinoid system plays an important role in regulating various physiological processes such as pain, mood, appetite, and immune function. N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
The activation of the CB1 and CB2 receptors by N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 can lead to various biochemical and physiological effects. These effects include analgesia, sedation, euphoria, and altered perception. N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential treatment for inflammatory and cancerous conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 in lab experiments is its potency as a cannabinoid receptor agonist. This allows researchers to study the effects of cannabinoid receptor activation in a more controlled manner. However, one limitation of using N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 is its potential for abuse and addiction, which can pose a risk to researchers handling the compound.
Direcciones Futuras
There are several future directions for the study of N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201. One potential direction is the investigation of its potential as a treatment for various diseases such as cancer and epilepsy. Another direction is the development of more potent and selective synthetic cannabinoids for use in research and medicine. Additionally, the development of new methods for the detection and analysis of synthetic cannabinoids in biological samples is an important area of research.
Métodos De Síntesis
N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 can be synthesized by reacting 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid with N-(4-morpholinobenzyl)chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201.
Aplicaciones Científicas De Investigación
N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 has been studied for its potential applications in various fields such as medicine, pharmacology, and forensic toxicology. It has been used as a reference standard for the detection of synthetic cannabinoids in biological samples. In medicine, N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide-2201 has been investigated for its potential as a treatment for various diseases such as cancer, epilepsy, and chronic pain.
Propiedades
IUPAC Name |
N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19(15-22-20(25)17-4-2-1-3-5-17)21-14-16-6-8-18(9-7-16)23-10-12-26-13-11-23/h1-9H,10-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXJMWZEFZOAAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)CNC(=O)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2',5'-dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7551402.png)
![N-methyl-4-[[methyl-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]amino]methyl]benzamide](/img/structure/B7551409.png)

![N-[2-(2-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyridin-4-ylquinazolin-4-amine](/img/structure/B7551418.png)
![2-methyl-N-[4-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]propanamide](/img/structure/B7551422.png)
![3-[3-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B7551435.png)

![N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B7551472.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)
![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-1-(3-phenylpropanoyl)piperidine-4-carboxamide](/img/structure/B7551496.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-[1-(3-methyl-1-benzofuran-2-yl)ethyl]benzamide](/img/structure/B7551502.png)
![(3S)-2-[2-(N-methylanilino)-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7551510.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea](/img/structure/B7551514.png)